molecular formula C16H30N2O3S B7093217 N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide

Cat. No.: B7093217
M. Wt: 330.5 g/mol
InChI Key: GAAVCUINIPMZPX-UHFFFAOYSA-N
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Description

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide is a complex organic compound featuring a piperidine ring, a cyclopropyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3S/c1-4-13(5-2)15(19)18-10-6-14(7-11-18)17-22(20,21)12-16(3)8-9-16/h13-14,17H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVCUINIPMZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(CC1)NS(=O)(=O)CC2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the 2-ethylbutanoyl group and the 1-methylcyclopropyl group. The final step involves the addition of the methanesulfonamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, reducing the risk of contamination and improving overall yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its purest form .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1-(1-methylcyclopropyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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